Diagnostic Sensitivity and Specificity vs. Hydrogen Breath Test
In a multicentre, open-label, phase IIb-III nonrandomized trial enrolling 222 patients (203 completed all tests), the gaxilose-based urine and serum tests achieved sensitivities and specificities, as well as positive and negative predictive values, all exceeding 90%, when measured against the reference standard of direct intestinal biopsy lactase activity [1]. In contrast, the hydrogen breath test and the blood glucose test after lactose challenge demonstrated sensitivities and specificities ranging from only 69% to 85% in the same patient cohort [1]. The area under the ROC curve was significantly higher for the gaxilose tests (>0.9, P ≤ 0.007) compared to the traditional tests [1]. A separate study comparing the gaxilose test, shortened lactose tolerance test, and clinical symptom scores against the C/T-13910 genetic polymorphism reference standard found that while the gaxilose test achieved sensitivity of 0.82 and specificity of 0.68 using the genetic reference, the presence of diarrhoea and symptom scores after 50 g lactose overload yielded higher agreement (κ > 0.60) in that specific comparator context [2], indicating that test performance is highly dependent on the reference standard selected.
| Evidence Dimension | Diagnostic sensitivity and specificity for hypolactasia detection |
|---|---|
| Target Compound Data | Gaxilose urine/serum test: sensitivity >90%, specificity >90%, PPV >90%, NPV >90%, AUROC >0.9 (vs. biopsy reference) |
| Comparator Or Baseline | Hydrogen breath test: sensitivity 69–85%, specificity 69–85%; Blood glucose test: sensitivity 69–85%, specificity 69–85% |
| Quantified Difference | Gaxilose test AUROC >0.9 vs. comparators' lower range (69–85%); P ≤ 0.007 for AUROC superiority |
| Conditions | Multicentre phase IIb-III trial, n=203 evaluable patients; 108 hypolactasic by biopsy; 0.45 g gaxilose dose for urine test, 2.7 g for serum test; comparator lactose doses per standard protocols |
Why This Matters
Procurement of 4-O-galactopyranosylxylose is justified for diagnostic kit developers because it enables a test with >90% sensitivity and specificity against the biopsy gold standard, outperforming the widely used hydrogen breath test by a minimum absolute margin of 5–21 percentage points, which directly reduces false-negative and false-positive diagnostic rates.
- [1] Aragón JJ, Hermida C, Martínez-Costa OH, Sánchez V, Martín I, Sánchez JJ, Codoceo R, Cano JM, Cano A, Crespo L, Torres Y, Fernández-Mayoralas A, Frías J, Solera J, Guerra P. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (Gaxilose): a multicentre, open-label, phase IIB-III nonrandomized trial. J Clin Gastroenterol. 2014 Jan;48(1):29-36. DOI: 10.1097/MCG.0b013e318297fb10. PMID: 23722657. View Source
- [2] Domínguez Jiménez JL, Fernández Suárez A, Muñoz Colmenero AÚ, Fatela Cantillo D, López Pelayo I. Primary hypolactasia diagnosis: Comparison between the gaxilose test, shortened lactose tolerance test, and clinical parameters corresponding to the C/T-13910 polymorphism. Clin Nutr. 2017 Apr;36(2):471-476. DOI: 10.1016/j.clnu.2016.01.006. PMID: 26898818. View Source
